molecular formula C15H18N2O2 B2864594 1-[4-(4-Acetylphenyl)piperazin-1-yl]prop-2-en-1-one CAS No. 1156159-65-7

1-[4-(4-Acetylphenyl)piperazin-1-yl]prop-2-en-1-one

Cat. No. B2864594
M. Wt: 258.321
InChI Key: YKRMFPQSNSFAKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques. For example, the structure of (E)-1-(4-(4-bromobenzyl)piperazin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one was found to be stabilized via inter- and intra- C–H…O interactions and intra hydrogen bonding C–H…N interactions . The maximum surface area of the molecule is occupied by C–H…O interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of prop-2-en-1-one based compounds have been studied using molecular dimension simulations . Several mechanical properties such as elastic constant tensors, shear modulus, bulk modulus, Young’s modulus, and Poisson’s ratio have been calculated . The s-wave and p-wave velocities as well as static dielectric tensor were also calculated .

Scientific Research Applications

Therapeutic and Diagnostic Applications

Compounds structurally related to 1-[4-(4-Acetylphenyl)piperazin-1-yl]prop-2-en-1-one have been explored for their potential use in oncology and as positron emission tomography (PET) radiotracers. For example, analogues of the σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) with reduced lipophilicity were designed to enhance their utility in diagnostic applications. These analogues demonstrate significant affinities for receptor subtypes, showcasing their potential in therapeutic and diagnostic settings (Abate et al., 2011).

Synthesis and Characterization

The synthesis of related compounds involves various strategies to introduce polar functionality and reduce lipophilicity, crucial for enhancing bioavailability and therapeutic efficacy. For instance, a practical process for making N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide, starting from piperazine, showcases the methodologies involved in synthesizing structurally related compounds (Guillaume et al., 2003).

Biological Evaluation

Compounds with the piperazine moiety have been synthesized and evaluated for their antimicrobial and anticancer properties. A study on 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives demonstrated significant antibacterial and antifungal activities, highlighting the potential of piperazine-containing compounds in developing new therapeutic agents (Rajkumar et al., 2014).

properties

IUPAC Name

1-[4-(4-acetylphenyl)piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-3-15(19)17-10-8-16(9-11-17)14-6-4-13(5-7-14)12(2)18/h3-7H,1,8-11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKRMFPQSNSFAKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(4-Acetylphenyl)piperazin-1-yl]prop-2-en-1-one

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